Reduced Phototoxicity vs. 6,8-Difluoroquinolone (Ciprofloxacin-type) Antibacterials
In a series of 8-(trifluoromethyl)-substituted quinolones, the 8-CF3 group provides a significant phototolerance advantage over the corresponding 6,8-difluoroquinolones (e.g., ciprofloxacin type), which are known for their phototoxic liabilities [1]. While the in vitro antibacterial activity of 8-(trifluoromethyl)quinolones is less than that of the 6,8-difluoro analogs, they are generally equivalent in vivo to 8H analogs [1]. Crucially, the 8-CF3 substitution mitigates the phototoxicity associated with the 6,8-difluoro pattern, a key differentiator for procurement in programs targeting safer antibacterial scaffolds [1].
| Evidence Dimension | Phototoxicity & In Vitro Antibacterial Activity |
|---|---|
| Target Compound Data | Reduced phototoxicity compared to 6,8-difluoro analogs; In vitro antibacterial activity less than 6,8-difluoroquinolones. |
| Comparator Or Baseline | 6,8-difluoroquinolones (ciprofloxacin type) and 6-fluoro-8H-quinolones. |
| Quantified Difference | Phototoxicity: Significantly reduced. Antibacterial activity: Lower in vitro potency but comparable in vivo to 8H analogs. |
| Conditions | In vitro antibacterial assays and mouse phototolerance assay. |
Why This Matters
This directs sourcing away from 6,8-difluoroquinolones toward the 8-CF3 analog for programs prioritizing reduced phototoxicity while maintaining in vivo efficacy.
- [1] New 8-(trifluoromethyl)-substituted quinolones. The benefits of the 8-fluoro group with reduced phototoxic risk. J. Med. Chem. 1992, 35, 16, 3009–3016. DOI: 10.1021/jm00080a023. View Source
